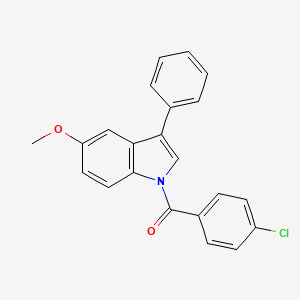![molecular formula C9H9N5O2 B13086131 3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13086131.png)
3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a triazole and pyrimidine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable amine and a carbonyl compound, often under acidic or basic conditions.
Coupling of the Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are then coupled together through a series of reactions that may involve nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential as an antiviral and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug discovery.
Biological Studies: Researchers use this compound to study its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and pyrimidine rings allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
Pyrimidine: A basic heterocyclic compound that forms the core of many biologically active molecules.
Triazolopyrimidine: A class of compounds that includes various derivatives with potential medicinal applications.
Uniqueness
3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid is unique due to its specific combination of triazole and pyrimidine rings, which provides a distinct set of interactions with biological targets. This makes it a valuable scaffold for the development of new therapeutic agents.
Properties
Molecular Formula |
C9H9N5O2 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)triazolo[4,5-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C9H9N5O2/c15-9(16)7-6-8(11-4-10-7)14(13-12-6)3-5-1-2-5/h4-5H,1-3H2,(H,15,16) |
InChI Key |
LETXIVFHCVENCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=NC=NC(=C3N=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13086051.png)

![[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B13086067.png)
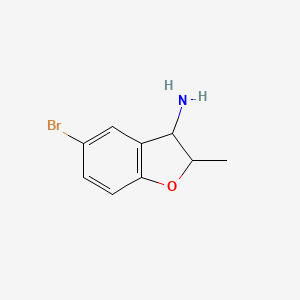
![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)
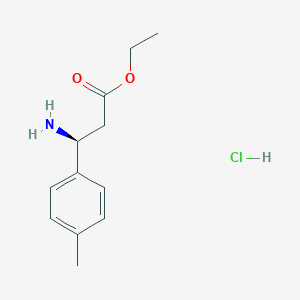

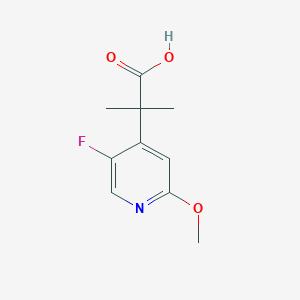
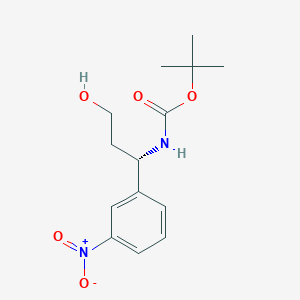
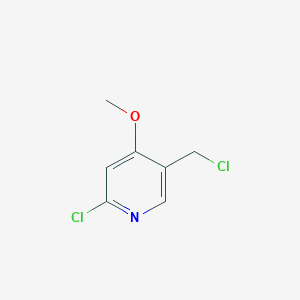
![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)

